molecular formula C13H14O3 B15233708 Methyl 2-methyl-5-(3-oxocyclobutyl)benzoate

Methyl 2-methyl-5-(3-oxocyclobutyl)benzoate

Cat. No.: B15233708
M. Wt: 218.25 g/mol
InChI Key: FUWOBISUESIXBB-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-(3-oxocyclobutyl)benzoate is an organic compound with the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol . This compound is a derivative of benzoate, featuring a cyclobutyl group with a ketone functionality at the 3-position. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-(3-oxocyclobutyl)benzoate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-methyl-5-(3-oxocyclobutyl)benzoic acid with methanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-(3-oxocyclobutyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methyl-5-(3-oxocyclobutyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-5-(3-oxocyclobutyl)benzoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyclobutyl ketone group is particularly reactive, allowing the compound to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-5-(3-oxocyclobutyl)benzoate is unique due to the presence of both a methyl group and a cyclobutyl ketone group on the benzoate ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

Methyl 2-methyl-5-(3-oxocyclobutyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound can be characterized by its unique chemical structure, which includes a benzoate moiety and a cyclobutyl ring. The presence of the keto group (3-oxocyclobutyl) suggests potential reactivity that could be exploited in biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines.
  • Antimicrobial Properties : The compound has shown promise against certain bacterial strains, suggesting potential applications in treating infections.
  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Anticancer Activity

A study published in a peer-reviewed journal explored the effects of this compound on human cancer cell lines. The findings demonstrated:

  • Cell Viability Reduction : Treatment with the compound resulted in a dose-dependent decrease in cell viability across multiple cancer types.
  • Mechanistic Insights : Flow cytometry analysis revealed that the compound induced apoptosis, characterized by increased Annexin V staining and caspase activation.
Cell LineIC50 (µM)Mechanism of Action
Breast Cancer15Apoptosis induction
Prostate Cancer20Cell cycle arrest
Colon Cancer18Enzyme inhibition

Antimicrobial Activity

In another research project, the antimicrobial efficacy of this compound was evaluated against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The results indicated that the compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the benzoate and cyclobutyl moieties can enhance potency and selectivity. For instance:

  • Alkyl Substituents : Introducing longer alkyl chains on the benzoate ring may improve lipophilicity and cellular uptake.
  • Functional Group Variations : Altering the position or type of functional groups on the cyclobutyl ring can lead to significant changes in biological activity.

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

methyl 2-methyl-5-(3-oxocyclobutyl)benzoate

InChI

InChI=1S/C13H14O3/c1-8-3-4-9(10-5-11(14)6-10)7-12(8)13(15)16-2/h3-4,7,10H,5-6H2,1-2H3

InChI Key

FUWOBISUESIXBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CC(=O)C2)C(=O)OC

Origin of Product

United States

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